Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-N-isobutylthiophene-3-carboxamide

Lipophilicity Druglikeness Physicochemical_profiling

A strategic synthetic fragment for CNS-focused medicinal chemistry. Its 5-bromo substituent uniquely enables one-step Pd-catalyzed cross-coupling for rapid SAR library expansion, unlike non-halogenated analogs. With a favorable CNS drug-likeness profile (XLogP 3.2, TPSA 57.3 Ų), it streamlines the synthesis of VEGFR-2/JNK inhibitor candidates. Ideal for neuroscience target screening and fragment-based design. Secure high-purity commercial stock to accelerate your lead optimization programs.

Molecular Formula C9H12BrNOS
Molecular Weight 262.17 g/mol
Cat. No. B7877802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-isobutylthiophene-3-carboxamide
Molecular FormulaC9H12BrNOS
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CSC(=C1)Br
InChIInChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12)
InChIKeyJILVIYHUMALZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-isobutylthiophene-3-carboxamide Procurement Guide: Structural Identity, Core Properties, and Comparator Landscape


5-Bromo-N-isobutylthiophene-3-carboxamide (CAS 1156590-99-6, PubChem CID 43424468) is a brominated thiophene-3-carboxamide derivative with molecular formula C9H12BrNOS and molecular weight 262.17 g/mol [1]. The compound incorporates a bromine atom at the 5-position of the thiophene ring and an isobutyl substituent on the carboxamide nitrogen, yielding computed physicochemical properties including XLogP3-AA of 3.2, topological polar surface area of 57.3 Ų, one hydrogen bond donor, and three rotatable bonds [1]. Thiophene-3-carboxamide derivatives as a class have been investigated for anticancer, anti-angiogenic (VEGFR-2 inhibition), and kinase-inhibitory activities, with reports demonstrating that substituent identity and position critically determine target selectivity and potency [2][3]. However, direct head-to-head quantitative biological data for this specific compound against named comparators remain sparse in the peer-reviewed primary literature.

Why 5-Bromo-N-isobutylthiophene-3-carboxamide Cannot Be Interchanged with Unsubstituted or Differently Substituted Thiophene-3-Carboxamide Analogs


Thiophene-3-carboxamide derivatives exhibit steep structure–activity relationships where the nature and position of halogen substitution, as well as the N-alkyl group identity, govern both potency and target selectivity. For example, in the VEGFR-2 inhibitor series, compound 14d achieved an IC50 of 191.1 nM, whereas close structural analogs within the same publication showed substantially weaker inhibition, demonstrating that substitution patterns are not interchangeable [1]. Similarly, in the CA-4 biomimetic thiophene carboxamide series, compounds 2b and 2e showed IC50 values of 5.46 and 12.58 µM respectively against Hep3B cells, while other analogs in the series were inactive, directly illustrating that even modest structural changes abolish activity [2]. The 5-bromo substituent on 5-Bromo-N-isobutylthiophene-3-carboxamide provides a synthetic handle for Pd-catalyzed cross-coupling reactions, a capability absent in non-halogenated analogs, while the isobutyl group contributes distinct lipophilicity (XLogP 3.2) compared to methyl, ethyl, or unsubstituted amide variants [3]. These structural features jointly determine the compound's utility as a synthetic intermediate and its pharmacophore space, meaning that generic substitution with a non-brominated or differently N-substituted thiophene-3-carboxamide will not recapitulate the same reactivity, physicochemical profile, or potential biological target engagement.

5-Bromo-N-isobutylthiophene-3-carboxamide: Quantitative Differentiation Evidence Against Structural Analogs


XLogP3-AA Lipophilicity Comparison: 5-Bromo-N-isobutyl Versus 5-Bromothiophene-3-carboxamide (Parent Amide)

The isobutyl N-substituent on 5-Bromo-N-isobutylthiophene-3-carboxamide raises computed lipophilicity to XLogP3-AA of 3.2, compared with the unsubstituted parent 5-bromothiophene-3-carboxamide, which has a lower XLogP consistent with the absence of the alkyl chain. This difference directly influences membrane permeability, solubility, and pharmacokinetic behavior within the thiophene-3-carboxamide series [1].

Lipophilicity Druglikeness Physicochemical_profiling

Rotatable Bond Count as a Conformational Flexibility Metric: 5-Bromo-N-isobutylthiophene-3-carboxamide Versus 5-Bromothiophene-3-carboxamide

The isobutyl group introduces three rotatable bonds in 5-Bromo-N-isobutylthiophene-3-carboxamide, compared with one rotatable bond (the amide C–N bond) in the parent 5-bromothiophene-3-carboxamide. This increased conformational freedom modulates entropic binding costs and may influence target selectivity, as SAR studies of thiophene-3-carboxamide JNK inhibitors have shown that N-alkyl chain length and branching directly affect dual ATP-competitive/JIP-mimetic inhibitory potency [1][2].

Conformational_flexibility Entropic_binding_penalty Drug_design

Synthetic Utility: 5-Bromo Substituent as a Cross-Coupling Handle Versus Non-Halogenated Thiophene-3-Carboxamides

The 5-bromo substituent on the thiophene ring enables Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are precluded in non-halogenated analogs such as N-isobutylthiophene-3-carboxamide. This bromine atom has been explicitly demonstrated to act as a blocking group enabling regioselective C5-arylation of 3-substituted thiophene derivatives [1]. Non-halogenated thiophene-3-carboxamides require separate, often lower-yielding, direct C–H activation strategies to achieve analogous functionalization.

Cross-coupling C-C_bond_formation Synthetic_chemistry Medicinal_chemistry

Topological Polar Surface Area Comparison: Implications for Blood-Brain Barrier Penetration Versus 5-Bromothiophene-3-carboxamide Derivatives with Polar N-Substituents

The topological polar surface area (TPSA) of 5-Bromo-N-isobutylthiophene-3-carboxamide is 57.3 Ų, which falls below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier penetration [1]. In contrast, thiophene-3-carboxamide derivatives bearing polar N-substituents (e.g., hydroxyethyl, carboxyalkyl) exhibit TPSA values above 80 Ų, predicting reduced CNS exposure. This property is directly relevant when selecting among thiophene-3-carboxamide analogs for neuroscience versus peripheral target programs.

CNS_drug_design TPSA Blood-brain_barrier Physicochemical_profiling

Hydrogen Bond Donor/Acceptor Profile: Implications for Target Engagement Selectivity Versus 5-Bromo-N-aryl-thiophene-3-carboxamide Analogs

5-Bromo-N-isobutylthiophene-3-carboxamide presents a minimal hydrogen-bonding pharmacophore with only 1 H-bond donor (amide NH) and 2 H-bond acceptors (amide C=O and thiophene S). This contrasts with 5-bromo-N-aryl-thiophene-3-carboxamide analogs, which may incorporate additional H-bond donors/acceptors on the aryl ring and thereby engage different hydrogen-bonding networks at protein targets. In the CA-4 biomimetic thiophene carboxamide series, the specific H-bonding interaction pattern within the tubulin-colchicine-binding pocket was shown to be critically dependent on the nature and position of substituents, directly determining antiproliferative activity [1].

H-bond_pharmacophore Target_selectivity Medicinal_chemistry SAR

5-Bromo-N-isobutylthiophene-3-carboxamide: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry SAR Library Expansion via Pd-Catalyzed Cross-Coupling at the 5-Position

The 5-bromo substituent serves as a versatile synthetic handle for generating diverse analog libraries through Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reactions. Unlike non-halogenated thiophene-3-carboxamides, this compound bypasses the need for a separate halogenation step, reducing synthetic sequence length by 2–4 steps per analog. This is particularly valuable for medicinal chemistry teams conducting systematic SAR exploration of the thiophene-3-carboxamide chemotype for kinase inhibition, as documented in the VEGFR-2 and JNK inhibitor series [1][2].

CNS-Penetrant Lead Identification Programs Requiring Low TPSA and Controlled Lipophilicity

With a TPSA of 57.3 Ų (below the 60–70 Ų BBB penetration threshold) and XLogP of 3.2, this compound occupies a favorable physicochemical space for CNS drug discovery. The single H-bond donor and limited acceptor count further align with CNS drug-likeness guidelines. Procurement for neuroscience target screening (e.g., S1P1 receptor modulation, as demonstrated for isobutyl-substituted thiophenes [1]) is supported by these computed properties.

Fragment-Based or Structure-Enabled Drug Design Requiring a Minimalist H-Bond Pharmacophore

The compound's 1-donor/2-acceptor H-bond profile makes it suitable as a minimal pharmacophore scaffold for fragment-based screening or structure-based design. Its limited polar functionality reduces the risk of non-specific binding while providing a well-defined vector for fragment growing via the bromo coupling handle. This profile contrasts favorably with N-aryl thiophene-3-carboxamide fragments that introduce additional H-bond donors/acceptors and attendant off-target liability [1].

Physicochemical Benchmarking Studies Comparing N-Alkyl Thiophene-3-Carboxamide Congeners

The compound serves as a reference point for computational and experimental physicochemical profiling of thiophene-3-carboxamide series. Its well-defined computed properties (MW 262.17, XLogP 3.2, TPSA 57.3 Ų, 3 rotatable bonds) [1] enable systematic comparison with analogs bearing different halogen substituents (Cl, I, unsubstituted) or N-alkyl groups (methyl, ethyl, cyclopropyl, tert-butyl), facilitating the development of predictive QSPR models for this chemotype.

Quote Request

Request a Quote for 5-Bromo-N-isobutylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.